Tridecylbenzene

Catalog No.
S573006
CAS No.
123-02-4
M.F
C19H32
M. Wt
260.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tridecylbenzene

CAS Number

123-02-4

Product Name

Tridecylbenzene

IUPAC Name

tridecylbenzene

Molecular Formula

C19H32

Molecular Weight

260.5 g/mol

InChI

InChI=1S/C19H32/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-17-14-12-15-18-19/h12,14-15,17-18H,2-11,13,16H2,1H3

InChI Key

MCVUKOYZUCWLQQ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC1=CC=CC=C1

Synonyms

A 215, A-215, alkylate 215, alkylate-215

Canonical SMILES

CCCCCCCCCCCCCC1=CC=CC=C1

The exact mass of the compound Tridecylbenzene is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tridecylbenzene (CAS 123-02-4), also known as 1-phenyltridecane, is a high-boiling, highly lipophilic linear alkylbenzene (LAB) characterized by a 13-carbon straight alkyl chain attached to a benzene ring [1]. In industrial and scientific procurement, it serves as a critical heavy-end precursor for the synthesis of anionic surfactants, specifically linear alkylbenzene sulfonates (LAS) [2]. With a high molecular weight (260.46 g/mol) and a normal boiling point of approximately 346 °C, tridecylbenzene offers superior thermal stability and distinct rheological properties compared to lighter LABs [1]. Its primary procurement value lies in its ability to yield sulfonated derivatives with exceptionally low critical micelle concentrations (CMC) and high oil-phase partitioning, making it indispensable for heavy-duty detergents, enhanced oil recovery (EOR) agents, and specialty lubricant additives [3].

Substituting tridecylbenzene with the industry-standard dodecylbenzene (C12 LAB) fundamentally alters the phase behavior, critical micelle concentration (CMC), and thermal profile of the resulting formulations [1]. Dodecylbenzene has a lower boiling point (~331 °C) and yields a sulfonated derivative with a significantly higher CMC, making it less efficient for highly lipophilic soil removal or heavy-duty oil-water emulsification [2]. In applications requiring high oil-solubilizing capacity—such as enhanced oil recovery or heavy-duty industrial degreasers—using a C12 precursor instead of the C13 tridecylbenzene leads to premature micelle breakdown, reduced emulsion stability, and insufficient partitioning into the heavy oil phase [3].

Thermal Stability and Evaporative Loss in High-Temperature Processing

Tridecylbenzene exhibits a significantly higher normal boiling point compared to the standard dodecylbenzene benchmark, which directly impacts its stability during highly exothermic industrial processing[1]. At standard atmospheric pressure, tridecylbenzene boils at approximately 346 °C, whereas dodecylbenzene boils at 331 °C [2]. This 15 °C differential reduces volatile emissions and evaporative losses during high-temperature sulfonation with sulfur trioxide in falling film reactors[3].

Evidence DimensionNormal Boiling Point
Target Compound Data~346 °C
Comparator Or BaselineDodecylbenzene (~331 °C)
Quantified Difference15 °C higher boiling point
ConditionsStandard atmospheric pressure (760 mmHg)

Reduces volatile emissions and evaporative losses during high-temperature sulfonation in falling film reactors and improves stability in high-temperature lubricant applications.

Precursor Suitability for Low-CMC Surfactants

The extended alkyl chain of tridecylbenzene yields a sodium sulfonate derivative (C13-LAS) with a markedly lower critical micelle concentration (CMC) than the standard C12-LAS [1]. While sodium dodecylbenzene sulfonate typically exhibits a CMC between 1.2 and 2.9 mM, the tridecylbenzene derivative achieves micellization at approximately 0.6 to 0.8 mM [2]. This reduction in CMC indicates that C13-LAS is significantly more surface-active at lower concentrations[3].

Evidence DimensionCritical Micelle Concentration (CMC) of the sodium sulfonate derivative
Target Compound Data~0.6–0.8 mM (C13-LAS)
Comparator Or BaselineDodecylbenzene sulfonate (C12-LAS) (~1.2–2.9 mM)
Quantified Difference~50-70% reduction in the critical micelle concentration
ConditionsAqueous solution at 25 °C

Enables the formulation of highly efficient, heavy-duty industrial detergents and enhanced oil recovery (EOR) fluids that require significantly lower surfactant loading to achieve micellization.

Lipophilicity and Oil-Phase Partitioning

Tridecylbenzene is substantially more lipophilic than shorter-chain alkylbenzenes, a critical factor for applications requiring partitioning into non-polar phases [1]. The computed octanol/water partition coefficient (Log Kow) for tridecylbenzene is approximately 9.36, compared to 8.26–8.65 for dodecylbenzene [2]. This increase of over 0.7 log units drives superior solubility in heavy crude oils and synthetic base stocks [3].

Evidence DimensionOctanol/Water Partition Coefficient (Log Kow)
Target Compound DataLog Kow ≈ 9.36
Comparator Or BaselineDodecylbenzene (Log Kow ≈ 8.26 - 8.65)
Quantified Difference~0.7 to 1.1 log unit increase in lipophilicity
ConditionsStandard computed/experimental Log Kow models

Drives superior partitioning into heavy oil phases, making it the preferred precursor for oil-soluble sulfonates used as lubricant additives, metalworking fluids, and rust inhibitors.

Molecular Weight and Rheological Impact in Formulations

The structural difference of one additional methylene (-CH2-) unit in tridecylbenzene compared to dodecylbenzene fundamentally alters the rheological properties of its downstream products [1]. Tridecylbenzene has a molecular weight of 260.46 g/mol, which is 14 g/mol higher than dodecylbenzene (246.43 g/mol) [2]. This extended C13 chain increases the viscosity and enhances the lime soap dispersion power of the final surfactant, while also improving the viscosity index when used as a synthetic lubricant base [3].

Evidence DimensionMolecular Weight and Alkyl Chain Length
Target Compound DataC13 alkyl chain, MW 260.46 g/mol
Comparator Or BaselineDodecylbenzene (C12 alkyl chain, MW 246.43 g/mol)
Quantified Difference14 g/mol higher mass and one additional methylene (-CH2-) unit
ConditionsStructural precursor specification

The longer chain increases the viscosity index of derived synthetic lubricants and improves the emulsion stability of the final surfactant in hard water environments.

Heavy-Duty Surfactant Synthesis (Falling Film Sulfonation)

Tridecylbenzene is the preferred precursor for synthesizing C13-LAS (tridecylbenzene sulfonate). Its higher boiling point (346 °C) ensures lower evaporative losses during exothermic sulfonation with SO3 in falling film reactors compared to lighter LABs [1]. The resulting surfactant is ideal for heavy-duty industrial cleaning where a lower CMC is required to solubilize stubborn, highly lipophilic soils [2].

Enhanced Oil Recovery (EOR) Formulations

Due to its exceptionally high lipophilicity (Log Kow ~9.36), sulfonates derived from tridecylbenzene partition more effectively into crude oil phases than standard dodecylbenzene derivatives [3]. This makes it a critical raw material for formulating micellar-polymer flooding agents that require ultra-low interfacial tension in oilfield reservoirs[4].

Synthetic Lubricant Base Oils and Additives

The extended C13 alkyl chain provides a higher viscosity index and superior thermal stability compared to C12 analogs [1]. It is utilized directly as a specialty synthetic lubricant base or sulfonated to produce oil-soluble alkaline earth metal salts (e.g., calcium tridecylbenzene sulfonate) used as high-performance rust inhibitors and detergent-dispersants in engine oils [3].

Physical Description

Tridecylbenzene is a colorless liquid. (USCG, 1999)
Liquid

Color/Form

Colorless liquid

XLogP3

9.3

Boiling Point

654.8 °F at 760 mm Hg (USCG, 1999)
346.0 °C
346 °C

Flash Point

greater than 230 °F (USCG, 1999)

Density

0.881 (USCG, 1999)
0.8550 @ 25 °C/4 °C

LogP

9.36 (LogP)
log Kow= 9.36

Melting Point

50 °F (USCG, 1999)
10.0 °C
10 °C

UNII

E6K14656YO

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 1 notifications to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.27e-05 mmHg
1.27X10-5 mm Hg @ 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

123-02-4
29463-64-7
68648-87-3
129813-59-8
53570-71-1

Wikipedia

Tridecylbenzene

Methods of Manufacturing

REACTION OF BENZENE WITH MONOCHLOROPARAFFIN MIXTURES (ALUMINUM CHLORIDE CATALYST COMPLEX) OR INTERNAL OLEFIN MIXTURES (HYDROGEN FLUORIDE CATALYST) FORMS A MIXTURE OF LINEAR ALKYLBENZENES WITH CHAIN LENGTHS OF C10 TO C14 (C12 OR C13 AVERAGE)

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Services
Soap, cleaning compound, and toilet preparation manufacturing
Wholesale and retail trade
Benzene, C10-16-alkyl derivs.: ACTIVE
Benzene, tridecyl-: INACTIVE
Benzene, mono-C12-14-alkyl derivs.: ACTIVE
Forms stable foams in presence of fat.

Dates

Last modified: 08-15-2023

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